Methyl 4-bromo-3-methylthiophene-2-carboxylate
Description
Isomerism Considerations:
- Positional Isomerism : Substitution of bromine or methyl groups at alternative positions (e.g., 5-bromo-3-methyl isomers) alters physicochemical properties. For example, methyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 876938-56-6) shares the same molecular formula but distinct spectral characteristics.
- Steric Effects : The methyl and bromine groups introduce steric hindrance, influencing the molecule’s planarity and reactivity.
Physical Properties: Melting/Boiling Points, Density, and Solubility
Key physical properties include:
The low water solubility arises from its hydrophobic thiophene core and non-polar substituents. The methyl ester group enhances solubility in organic solvents, making it suitable for reactions in dichloromethane or tetrahydrofuran.
Spectroscopic Identification: NMR, IR, and Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Mass Spectrometry:
- Molecular Ion Peak : m/z 234 (M⁺, ⁷⁹Br) and 236 (M⁺, ⁸¹Br) with a 1:1 ratio due to bromine’s isotopic abundance.
- Fragmentation pattern includes loss of COOCH₃ (m/z 175) and Br (m/z 155).
Computational Modeling: DFT Analysis of Electronic Structure
Density Functional Theory (DFT) calculations reveal:
- Electron Density Distribution : The electron-withdrawing bromine and ester groups reduce electron density on the thiophene ring, directing electrophilic substitution to the 5-position.
- HOMO-LUMO Gap : A calculated gap of 4.2 eV indicates moderate reactivity, consistent with its role as a synthetic intermediate.
- Conformational Analysis : The ester group adopts a syn-periplanar orientation relative to the thiophene ring, minimizing steric clashes with the methyl group.
Key Computational Findings:
| Parameter | Value (DFT/B3LYP/6-31G*) |
|---|---|
| Bond Length (C-Br) | 1.89 Å |
| Dihedral Angle (C-S-C-O) | 178.5° |
| Dipole Moment | 2.8 Debye |
These insights align with experimental data, validating the compound’s reactivity in cross-coupling reactions.
Properties
IUPAC Name |
methyl 4-bromo-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDYZXWQADNRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189185 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265652-38-8 | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-3-methylthiophene-2-carboxylate typically involves the bromination of 3-methylthiophene followed by esterification. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting 4-bromo-3-methylthiophene is then subjected to esterification with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemistry
Methyl 4-bromo-3-methylthiophene-2-carboxylate serves as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : It has shown efficacy against various bacterial strains, attributed to the presence of the bromine atom enhancing its interaction with microbial targets.
- Antifungal Activity : Similar to its antibacterial properties, it has been investigated for inhibiting specific fungal pathogens, making it a candidate for antifungal therapies.
- Potential Anticancer Effects : Preliminary studies suggest that it may interfere with cellular signaling pathways critical for cancer cell proliferation, indicating potential as an anticancer agent.
Medicine
In medicinal chemistry, this compound is explored as a building block for developing pharmaceutical compounds. Its interactions with biological targets such as enzymes or receptors can modulate their activity, making it valuable in drug design.
Industry
This compound is utilized in the production of organic semiconductors and materials for electronic devices. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific electronic properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Antifungal Properties
In greenhouse trials, this compound demonstrated promising antifungal activity against cucumber downy mildew (Pseudoperonospora cubensis). The results showed that at concentrations of 100 mg/L and 200 mg/L, it achieved control efficacies of 70% and 79%, outperforming several commercial fungicides .
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the ester and bromine groups can participate in hydrogen bonding and halogen bonding, respectively .
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxylates
Structural Analogs and Substituent Variations
Key structural analogs of methyl 4-bromo-3-methylthiophene-2-carboxylate include variations in substituent positions, ester groups, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Challenges and Limitations
Biological Activity
Methyl 4-bromo-3-methylthiophene-2-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on the thiophene ring, along with an ester functional group, which contribute to its unique reactivity and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₇H₇BrO₂S
- Molar Mass : Approximately 227.1 g/mol
- Structural Features : The compound features a five-membered thiophene ring with a bromine substituent at the 4-position and a methyl group at the 3-position, along with a carboxylate ester at the 2-position.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, showing efficacy against various bacterial strains. The presence of the bromine atom is believed to enhance its interaction with microbial targets, leading to increased antimicrobial activity.
- Antifungal Activity : Similar to its antibacterial properties, this compound has also exhibited antifungal activity. Studies suggest that it may inhibit the growth of specific fungal pathogens, making it a candidate for further development in antifungal therapies.
- Potential Anticancer Effects : Preliminary research indicates that this compound may possess anticancer properties. The mechanisms are thought to involve interference with cellular signaling pathways critical for cancer cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with various enzymes involved in microbial metabolism or cancer cell proliferation. The thiophene ring can engage in π–π interactions with aromatic residues in proteins, while the ester and bromine groups can participate in hydrogen bonding and halogen bonding, respectively .
- Receptor Modulation : It may modulate the activity of receptors involved in inflammatory responses or cell growth, contributing to its potential therapeutic effects .
Research Findings and Case Studies
Several studies have been conducted to explore the biological activities of this compound:
Q & A
Q. What are the key steps and optimization strategies for synthesizing Methyl 4-bromo-3-methylthiophene-2-carboxylate?
Synthesis typically involves sequential functionalization of the thiophene core. For brominated thiophene derivatives, methods include:
- Core Formation : Cyclization of thiophene precursors using catalysts like DCC/DMAP (as in analogous esterifications ).
- Bromination : Electrophilic substitution at the 4-position using brominating agents (e.g., NBS or Br₂), with reaction conditions (temperature, solvent polarity) critical for regioselectivity .
- Esterification : Methylation of the carboxylic acid group via Fischer esterification or alkylation with methyl iodide.
Optimization : Use continuous flow reactors for scalability (noted in trifluoromethyl analogs ) and purify via column chromatography or recrystallization. Monitor purity via HPLC (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect, methyl group integration) .
- HPLC : Assess purity, especially after bromination steps prone to byproducts .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
- X-ray Crystallography : Resolve ambiguities in regiochemistry; SHELX or ORTEP-3 are standard tools for small-molecule refinement .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The bromine at the 4-position acts as a leaving group, enabling:
- Suzuki-Miyaura Coupling : For aryl-aryl bond formation using Pd catalysts.
- Buchwald-Hartwig Amination : Introduce amines at the brominated site.
Steric hindrance from the 3-methyl group may slow transmetallation; optimize ligand choice (e.g., XPhos) and solvent polarity (toluene/DMF) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in further functionalization?
- DFT Calculations : Compare activation energies for substitution at different positions. The 4-bromo group’s electron-withdrawing effect directs electrophiles to the 5-position .
- Docking Studies : Predict interactions with catalytic sites (e.g., Pd in cross-coupling) using software like Gaussian or ORCA. Validate with experimental kinetics .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Case Example : If NMR suggests a methyl group at C3 but crystallography places it at C5, re-examine solvent effects (NMR shifts) or check for dynamic disorder in the crystal lattice .
- Multi-Technique Cross-Validation : Combine NOESY (proximity of substituents) with Hirshfeld surface analysis (crystal packing) .
Q. How do steric and electronic effects of the 3-methyl group impact reaction outcomes?
- Steric Effects : The 3-methyl group hinders nucleophilic attack at C2/C5, favoring reactions at C4 (bromine site).
- Electronic Effects : The methyl group donates electron density via hyperconjugation, slightly activating the thiophene ring toward electrophiles.
Experimental Design : Compare reaction rates with/without methyl via kinetic isotope effects or Hammett plots .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., chiral Pd complexes) if the methyl group induces chirality.
- Process Chemistry : Optimize solvent recovery and catalyst turnover number (TON) for cost efficiency, as noted in trifluoromethyl analog production .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
